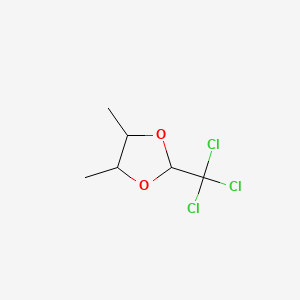
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of two methyl groups at the 4 and 5 positions, and a trichloromethyl group at the 2 position of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloromethyl ketones with diols under acidic conditions. One common method is the reaction of 4,5-dimethyl-2-trichloromethyl-1,3-dioxolane with ethylene glycol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also undergo metabolic transformations that produce active metabolites, which can further exert their effects through specific pathways.
Comparison with Similar Compounds
4,5-Dimethyl-2-(trichloromethyl)-1,3-dioxolane can be compared with other similar compounds such as:
4,5-Dimethyl-2-(chloromethyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
4,5-Dimethyl-2-(bromomethyl)-1,3-dioxolane: Contains a bromomethyl group, which may exhibit different reactivity.
4,5-Dimethyl-2-(iodomethyl)-1,3-dioxolane: The iodomethyl group can lead to different chemical and biological properties.
Properties
CAS No. |
25630-47-1 |
|---|---|
Molecular Formula |
C6H9Cl3O2 |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10-3)6(7,8)9/h3-5H,1-2H3 |
InChI Key |
XPVRYPSUEFTEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















